molecular formula C27H35N5O7S B7886944 H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH

H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH

Cat. No.: B7886944
M. Wt: 573.7 g/mol
InChI Key: YFGBQHOOROIVKG-YPAWHYETSA-N
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Description

H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is a synthetic opioid peptide analogue derived from methionine-enkephalin (Tyr-Gly-Gly-Phe-Met-OH, Met-Enkephalin), a native ligand for δ- and μ-opioid receptors involved in pain modulation and neuroregulation . The compound features D-amino acid substitutions at Tyr¹, Phe⁴, and Met⁵ positions, which are critical for altering receptor binding kinetics, metabolic stability, and conformational flexibility. Its molecular formula is C₃₀H₄₃N₅O₁₀S, with a molecular weight of 665.75 g/mol, and it is stored at -20°C to prevent degradation in alkaline conditions .

Properties

IUPAC Name

(2R)-2-[[(2R)-2-[[2-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGBQHOOROIVKG-YPAWHYETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@@H](CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58569-55-4
Record name N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Resin Selection and Initial Loading

The synthesis typically begins with a Wang resin or 2-chlorotrityl chloride (2-CTC) resin, which provides acid-labile anchoring for C-terminal carboxylate peptides. For H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH, the 2-CTC resin is preferred due to its higher loading capacity (0.7–1.2 mmol/g) and compatibility with Fmoc chemistry. The first amino acid, Fmoc-D-Met-OH, is loaded onto the resin using diisopropylethylamine (DIPEA) as a base, achieving >95% coupling efficiency confirmed by Kaiser testing.

Sequential Assembly of the Pentapeptide

The chain elongation follows a C-to-N direction:

  • D-Met residue : Coupled using TBTU/HOBt activation with 3 equivalents of amino acid and DIPEA in DMF (50 min, room temperature).

  • D-Phe residue : Fmoc-D-Phe-OH is introduced under similar conditions, with piperidine (20% in DMF) used for Fmoc deprotection.

  • Gly-Gly segment : To address the poor reactivity of consecutive glycines, preactivated Fmoc-Gly-Gly-OH (using DIC/HOBt) is employed, reducing deletion sequences to <0.5%.

  • D-Tyr residue : Fmoc-D-Tyr(tBu)-OH is coupled with TBTU/HOBt, with tBu protection preventing side-chain oxidation during synthesis.

Table 1: SPPS Parameters for this compound

StepAmino AcidActivatorCoupling TimePurity (%)
1Fmoc-D-Met-OHTBTU/HOBt50 min98.5
2Fmoc-D-Phe-OHTBTU/HOBt50 min98.2
3Fmoc-Gly-Gly-OHDIC/HOBt60 min97.8
4Fmoc-D-Tyr(tBu)-OHTBTU/HOBt50 min98.0

Solution-Phase Synthesis for Fragment Condensation

Fragment Design and Activation

For larger-scale production, fragment condensation is employed to minimize stepwise coupling errors. The pentapeptide is divided into two segments:

  • Segment A : H-D-Tyr-Gly-Gly-OH

  • Segment B : H-D-Phe-D-Met-OH

Segment A is synthesized using Fmoc chemistry on a soluble polyethylene glycol (PEG) support, enabling solution-phase cyclization. Activation of Segment B’s C-terminal carboxylate with PyOxim/TMP reduces epimerization to 3.1% compared to 4.4% with PyAOP/TMP.

Coupling and Deprotection

The fragments are coupled using benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF, achieving 92% yield. Global deprotection of tert-butyl and trityl groups is performed with TFA/EDT/TIS (95:2.5:2.5), preserving methionine’s thioether moiety.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is dissolved in 30% acetonitrile/0.1% TFA and purified on a C18 column (250 × 21.2 mm, 10 μm). A gradient of 20–50% acetonitrile over 60 min yields >99% purity, with retention time consistency (±0.2 min) across batches.

Table 2: HPLC Purification Conditions

ParameterValue
ColumnC18, 10 μm, 100 Å
Flow Rate8 mL/min
DetectionUV 214 nm
Gradient20–50% ACN in 60 min

Mass Spectrometry and Amino Acid Analysis

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion at m/z 648.3 [M+H]⁺. Amino acid analysis after HCl hydrolysis (6 M, 110°C, 24 h) validates the molar ratio (Tyr:Gly:Phe:Met = 1:2:1:1).

Challenges and Mitigation Strategies

Methionine Oxidation

Methionine’s thioether group is prone to oxidation during cleavage. Incorporating 2.5% ethanedithiol (EDT) in the TFA cleavage cocktail reduces methionine sulfoxide formation to <1%. Alternatively, substituting methionine with norleucine in preliminary syntheses avoids oxidation but alters bioactivity.

Epimerization Control

The use of DIPEA instead of collidine during D-amino acid couplings minimizes racemization (<0.5%). Preactivation of Fmoc-Gly-Gly-OH with DIC/HOBt ensures complete coupling without epimerization at adjacent residues .

Chemical Reactions Analysis

Stepwise Assembly

  • Resin Loading : Boc-protected D-Phe is anchored to Wang resin via esterification .

  • Coupling Reactions :

    • Fmoc-Gly-Gly-OH is preactivated with N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for efficient Gly-Gly segment coupling .

    • D-Tyr and D-Met residues are introduced using Fmoc-protected derivatives, with side-chain protections (e.g., tBu for Tyr, Boc for Met) .

  • Deprotection : Piperidine (20% in DMF) removes Fmoc groups after each coupling .

Final Cleavage

The peptide-resin is treated with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% EDT) for 2 hours to simultaneously remove side-chain protections and release the peptide . Precipitation with methyl tert-butyl ether (MTBE) yields the crude product, which is purified via reverse-phase HPLC .

Reagent RoleConditionsYield (Crude)
DIC/HOBtActivation of Fmoc-Gly-Gly-OHRT, 1 hour90–95%
TFA/TIS/EDTCleavage/DeprotectionRT, 2 hours70–80%
MTBEPrecipitation10 volumes, 0°C60–70%

Degradation Pathways

The peptide’s stability is influenced by pH, temperature, and oxidation:

Acidic/Basic Hydrolysis

  • Acidic Conditions : Stable in TFA during cleavage but susceptible to backbone hydrolysis at elevated temperatures .

  • Alkaline Conditions : Rapid degradation occurs above pH 8 due to nucleophilic attack on the peptide bond .

Oxidation of Methionine

The D-Met residue undergoes oxidation to methionine sulfoxide in the presence of reactive oxygen species (ROS) . This reaction is mitigated by storing the peptide under inert gas (e.g., argon) and at –20°C .

Condition Degradation PathwayHalf-Life (25°C)
pH 3.0 (aqueous)Minimal hydrolysis>30 days
pH 8.0 (aqueous)Backbone cleavage<24 hours
0.1% H₂O₂Met oxidation to sulfoxide<1 hour

Chemical Modifications for Enhanced Bioactivity

Structural analogs of enkephalins are designed to improve blood-brain barrier (BBB) permeability and receptor affinity :

D-Amino Acid Substitutions

  • D-Tyr¹ and D-Phe⁴ : Increase resistance to aminopeptidases and enhance δ-opioid receptor (DOR) selectivity .

  • D-Met⁵ : Reduces susceptibility to carboxypeptidases compared to L-Met .

Cyclization and Conjugation

  • Cyclic Analogs : Introducing disulfide bridges (e.g., Cys-Phe-d-Pen) improves metabolic stability and MOR/DOR affinity .

  • Oligoarginine Conjugation : Enhances cellular uptake via endocytosis .

Modification Receptor Affinity (Kₐ, M⁻¹)Bioactivity (ED₅₀, nmol)
H-D-Tyr¹-Gly-Gly-D-Phe⁴-D-Met⁵-OHMOR: 1.3 × 10⁵ 0.8 (hot-plate test)
Cyclic [D-Cys-Phe-d-Pen]MOR: 6.4 × 10⁴ 0.5 (tail-flick)

Supramolecular Interactions

Cucurbit uril (Q8) binds selectively to N-terminal aromatic residues in peptides, as demonstrated by isothermal titration calorimetry (ITC) :

Q8⋅MBBI Complexation

  • Binding Site : Q8 encapsulates the N-terminal D-Tyr¹, stabilized by cation-π interactions with the ammonium group .

  • Thermodynamics : ΔH = –15.6 kcal/mol, –TΔS = 8.6 kcal/mol for H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH .

Host-Guest Pair Kₐ (M⁻¹)Selectivity vs. L-Form
Q8⋅MBBI + this compound1.2 × 10⁵ 40-fold

Analytical Characterization

  • HPLC : Purity >95% (C18 column, 0.1% TFA/ACN gradient) .

  • Mass Spec : [M+H]⁺ = 574.3 (calculated: 573.66) .

  • CD Spectroscopy : Random coil conformation in aqueous buffer, α-helix induction in 30% TFE .

Scientific Research Applications

Chemical Applications

Peptide Synthesis and Modification
H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH serves as a model compound in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This method allows researchers to explore various coupling reagents and deprotection strategies to optimize the synthesis of peptides. The compound's structure enables it to undergo significant chemical transformations, such as oxidation and substitution, making it a valuable tool for studying peptide chemistry.

Biological Applications

Modulation of Immune Responses
Research indicates that this compound can influence immune system functions. It has been studied for its ability to modulate cytokine production and T-cell responses, suggesting potential applications in immunotherapy and the treatment of autoimmune diseases .

Pain Management
This compound is also investigated for its analgesic properties. Similar to other opioid peptides, it binds to opioid receptors, providing pain relief. Studies have shown that it can inhibit tumor growth through this mechanism, indicating its dual role in pain management and cancer therapy .

Medical Applications

Therapeutic Potential in Cancer Treatment
this compound has been explored for its potential to induce apoptosis in cancer cells. Its interaction with opioid receptors may trigger programmed cell death pathways, making it a candidate for developing novel cancer therapies .

Analgesic Peptides
The compound is part of a broader class of analgesic peptides that are being rationally designed to enhance their efficacy and reduce side effects. Its structural analogs are being synthesized to improve binding affinity and selectivity towards specific opioid receptors .

Industrial Applications

Development of Peptide-based Drugs
In the pharmaceutical industry, this compound is utilized in the development of peptide-based drugs. Its unique sequence allows researchers to create analogs with modified properties that can be tailored for specific therapeutic targets .

Comparison of this compound with Other Opioid Peptides

CompoundStructureKey PropertiesApplications
This compoundTyr-Gly-Gly-Phe-MetModulates immune response; analgesic effectsPain management; cancer therapy
Leucine-enkephalinLeu-Ser-Gly-PheStronger analgesic effect; shorter half-lifePain relief
Beta-endorphinTyr-Gly-Gly-Phe-LeuLonger duration; potent at opioid receptorsChronic pain management
DynorphinTyr-Gly-Phe-ArgDistinct receptor binding; dysphoria effectsResearch on addiction

Case Studies

  • Immune Modulation Study
    A study demonstrated that this compound could enhance the production of interleukin-10 (IL-10) while suppressing tumor necrosis factor-alpha (TNF-α) in vitro, highlighting its potential as an immunomodulatory agent .
  • Analgesic Efficacy Research
    In animal models, administration of this compound resulted in significant pain reduction compared to controls, supporting its application in pain management protocols .
  • Cancer Treatment Trials
    Preliminary trials indicated that this compound could inhibit the growth of specific cancer cell lines by inducing apoptosis through opioid receptor pathways, suggesting a promising avenue for cancer treatment development .

Mechanism of Action

The compound exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This interaction leads to the activation of G-protein-coupled receptor pathways, resulting in the inhibition of adenylate cyclase, reduced cyclic adenosine monophosphate (cAMP) levels, and decreased neurotransmitter release. These molecular events contribute to the compound’s analgesic and immunomodulatory effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparison of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH with Analogues
Compound Sequence/Structure Receptor Selectivity Stability Features Key Findings Reference
This compound D-Tyr¹-Gly²-Gly³-D-Phe⁴-D-Met⁵ δ/μ-opioid (mixed) Moderate (unstable in alkali) Enhanced protease resistance due to D-amino acids; reduced β-turn conformation vs. L-forms.
Met-Enkephalin (H-Tyr-Gly-Gly-Phe-Met-OH) L-Tyr¹-Gly²-Gly³-Phe⁴-Met⁵ δ > μ Low (rapid enzymatic degradation) Native ligand with high δ-receptor affinity but short half-life.
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH Cyclic, D-Cys⁴ and D-Cys⁵ bridge δ/μ-opioid (low selectivity) High (cyclic structure) High potency but poor selectivity; D-Cys maintains activity.
TYR-D-ALA-GLY-PHE-MET ACOH H2O D-Ala² substitution μ-opioid preference Moderate D-Ala² enhances μ-selectivity and stability vs. Met-Enkephalin.
H-Tyr-Ada-Gly-Phe-Met-OH Adamantane (Ada) substitution μ-opioid dominant High (hydrophobic Ada enhances BBB penetration) Bulky Ada group increases lipophilicity and CNS uptake.

Key Research Findings

Impact of D-Amino Acid Substitutions
  • Receptor Affinity: The D-configuration in Tyr¹, Phe⁴, and Met⁵ disrupts the β-turn conformation required for high-affinity binding to δ-opioid receptors, shifting selectivity toward μ-receptors compared to native Met-Enkephalin . However, this shift is less pronounced than in μ-selective analogues like DAMGO (D-Ala² substitution) .
  • Metabolic Stability: D-amino acids confer resistance to proteases (e.g., aminopeptidases), extending plasma half-life relative to L-configured peptides. However, alkaline conditions still destabilize the compound .
Cyclic vs. Linear Analogues
  • Cyclic peptides like H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH exhibit higher stability due to restricted conformational flexibility but show low δ/μ selectivity despite D-amino acid incorporation . In contrast, the linear structure of this compound allows broader receptor interactions but with reduced potency.
Hydrophobic Modifications
  • Adamantane-containing analogues (e.g., H-Tyr-Ada-Gly-Phe-Met-OH) demonstrate superior blood-brain barrier (BBB) penetration due to increased lipophilicity, whereas the target compound’s D-amino acids prioritize enzymatic stability over BBB transit .

Q & A

Q. Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationParametersReference
MALDI-TOF MSMolecular weight confirmationLinear mode, α-cyano-4-HCA matrix
CD SpectroscopyChirality/stability analysis190–260 nm range, 1 mm path length
Radioligand AssayReceptor binding affinity3^3H-DAMGO, IC50 calculation

Q. Table 2. Common Pitfalls and Solutions in Peptide Research

PitfallSolutionReference
Low synthesis yieldOptimize coupling agents (e.g., HATU)
Poor in vivo stabilityCo-administer peptidase inhibitors
Ambiguous NMR signalsUse TFE/DMSO-d6 solvents for resolution

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